REACTION_CXSMILES
|
[C:1]([CH:4]([C:6]1[C:7]([F:20])=[C:8]([C:17]([OH:19])=[O:18])[C:9](=[C:13]([F:16])[C:14]=1[F:15])C(O)=O)C)(O)=O.CS(C)=O>C(N(CC)CC)C>[CH2:4]([C:6]1[C:7]([F:20])=[C:8]([CH:9]=[C:13]([F:16])[C:14]=1[F:15])[C:17]([OH:19])=[O:18])[CH3:1]
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Name
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4-(1-carboxyethyl)-3,5,6-trifluorophthalic acid
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Quantity
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14.9 g
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Type
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reactant
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Smiles
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C(=O)(O)C(C)C=1C(=C(C(C(=O)O)=C(C1F)F)C(=O)O)F
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C(C)N(CC)CC
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Control Type
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UNSPECIFIED
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Setpoint
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140 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated to dryness
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Type
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ADDITION
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Details
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To the residue was added 1N Hcl (100 ml)
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Type
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EXTRACTION
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Details
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the solution was extracted with ether
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Type
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WASH
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Details
|
The extract was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=C(C(=O)O)C=C(C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |